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Menaquinone-6 (MK-6) Content in Foods

The table below summarizes the MK-6 content found in various foods, as reported in the search results.

Concentrations are given in micrograms per 100 grams (μg/100 g). "Tr" indicates a trace amount, and empty

cells indicate that no data was provided in the sources reviewed.

Food Category Specific Food MK-6 Content (μg/100 g) Source(s)

Fermented Dairy Cheese (Hard) 0.6 - 1.0 [1]

Cheese (Curd) 0.1 - 0.3 [1]

Fermented Milk (Mesophilic) 4.2 [1]

Fermented Milk
(Thermophilic)

Not Detected [1]

Buttermilk 0 - 0.2 [1]

Whole Milk, Sour 0.2 [1]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s628440?utm_src=pdf-body
https://www.smolecule.com/products/s628440?utm_src=pdf-interest
https://www.intechopen.com/chapters/50921
https://www.intechopen.com/chapters/50921
https://www.intechopen.com/chapters/50921
https://www.intechopen.com/chapters/50921
https://www.intechopen.com/chapters/50921
https://www.intechopen.com/chapters/50921
https://www.smolecule.com/products/s628440?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Food Category Specific Food MK-6 Content (μg/100 g) Source(s)

Fermented
Vegetables

Sauerkraut Not Reported [1] [2]

Animal Products Beef Liver Not Detected (in most
studies)

[2]

Chicken (Meat & Liver) Not Detected [2]

Goose Liver (Foie Gras) Not Reported [2]

Key Experimental Protocols for Vitamin K Analysis

The quantitative data presented relies on sophisticated analytical techniques. Here is a detailed methodology

commonly used in recent studies for accurate quantification of vitamin K vitamers, including MK-6.

1. Primary Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry

(LC-ESI-MS/MS)

This is the gold-standard method for sensitive and specific quantification of different vitamin K forms in

complex food matrices [3].

Sample Preparation: This is a critical step to isolate the analytes from fats and other interfering

components.
Extraction: Food samples are homogenized and repeatedly extracted with organic solvents,

such as hexane or a mixture of hexane and isopropanol, to liberate the fat-soluble vitamins.
Purification: The extract may be purified using solid-phase extraction (SPE) cartridges to

remove triglycerides and other impurities, improving the sensitivity of the analysis.
Internal Standardization: To ensure accuracy and correct for losses during preparation, stable

isotope-labeled internal standards (e.g., deuterated forms like d7-MK-6) are added to the sample at
the very beginning of the extraction process [3]. The use of such standards is considered cost-

effective for achieving high trueness in results.
Chromatographic Separation (LC): The purified extract is injected into a High-Performance Liquid

Chromatography (HPLC) system. A reverse-phase C18 column is typically used to separate the
different vitamin K vitamers (PK, MK-4, MK-5, MK-6, etc.) based on their hydrophobicity.

Detection and Quantification (ESI-MS/MS):
The separated compounds are ionized using an Electrospray Ionization (ESI) source.
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The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This first

selects the specific parent ion for MK-6, fragments it, and then monitors for a specific product
ion unique to MK-6. This two-stage mass selection provides high specificity, minimizing

background noise.
The concentration of MK-6 in the sample is calculated by comparing the ratio of its peak area to

the peak area of the internal standard (d7-MK-6) against a calibrated standard curve.

The following diagram illustrates this multi-step analytical workflow.
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Research Implications and Data Gaps
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For researchers and drug development professionals, understanding the context of this data is crucial:

Predominance in Fermented Dairy: The available data strongly suggests that fermented dairy
products, particularly certain cheeses, are the most significant dietary source of MK-6 [1]. The

type of bacterial starter cultures used in fermentation (e.g., mesophilic vs. thermophilic) directly
influences the final MK content [4] [1].

Major Data Gap in Animal Products: Most studies analyzed for animal products like beef liver,
chicken, and foie gras focused on MK-4 or longer-chain menaquinones like MK-11 to MK-13. MK-6

was either not detected or not reported, indicating it is not a major vitamer in these tissues [2].
Limitations of Food Databases: A recurring challenge noted in the literature is the lack of

comprehensive and detailed vitamin K2 data in national food composition databases [4] [1]. This
limits the ability to perform large-scale dietary association studies with high precision for individual

menaquinones like MK-6.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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